Cas no 1536699-46-3 (1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one)

1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is a fluorinated aromatic ketone characterized by its unique structural features, including a hydroxyl group and a fluorine substituent on the phenyl ring, along with a sterically hindered 2,2-dimethylpropanone moiety. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for pharmaceuticals, agrochemicals, and specialty materials. The fluorine atom enhances metabolic stability and bioavailability, while the hydroxyl group provides a reactive site for further functionalization. The steric hindrance from the dimethyl groups may influence reactivity and selectivity in subsequent transformations. Its well-defined structure makes it suitable for applications requiring precise molecular design.
1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one structure
1536699-46-3 structure
Product name:1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
CAS No:1536699-46-3
MF:C11H13FO2
MW:196.218127012253
CID:5694803
PubChem ID:81252013

1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1536699-46-3
    • EN300-1276401
    • SCHEMBL22386777
    • AKOS019823633
    • 1-(3-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
    • 1-Propanone, 1-(3-fluoro-4-hydroxyphenyl)-2,2-dimethyl-
    • 1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
    • Inchi: 1S/C11H13FO2/c1-11(2,3)10(14)7-4-5-9(13)8(12)6-7/h4-6,13H,1-3H3
    • InChI Key: DDVPDXVLGPEVFM-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C(C(C)(C)C)=O)O

Computed Properties

  • Exact Mass: 196.08995782g/mol
  • Monoisotopic Mass: 196.08995782g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 37.3Ų

1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1276401-10.0g
1-(3-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
1536699-46-3
10g
$3131.0 2023-05-23
Enamine
EN300-1276401-2.5g
1-(3-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
1536699-46-3
2.5g
$1428.0 2023-05-23
Enamine
EN300-1276401-0.05g
1-(3-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
1536699-46-3
0.05g
$612.0 2023-05-23
Enamine
EN300-1276401-1000mg
1-(3-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
1536699-46-3
1000mg
$414.0 2023-10-01
Enamine
EN300-1276401-50mg
1-(3-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
1536699-46-3
50mg
$348.0 2023-10-01
Enamine
EN300-1276401-5000mg
1-(3-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
1536699-46-3
5000mg
$1199.0 2023-10-01
Enamine
EN300-1276401-250mg
1-(3-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
1536699-46-3
250mg
$381.0 2023-10-01
Enamine
EN300-1276401-0.5g
1-(3-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
1536699-46-3
0.5g
$699.0 2023-05-23
Enamine
EN300-1276401-5.0g
1-(3-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
1536699-46-3
5g
$2110.0 2023-05-23
Enamine
EN300-1276401-0.1g
1-(3-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
1536699-46-3
0.1g
$640.0 2023-05-23

Additional information on 1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

Professional Introduction to Compound with CAS No. 1536699-46-3 and Product Name: 1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

Compound with the CAS number 1536699-46-3 and the product name 1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both a fluoro substituent and a hydroxy group in its aromatic ring makes it a particularly intriguing molecule for further investigation.

The fluoro group is a well-documented moiety in drug design, known for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. In the context of 1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one, the fluoro substituent at the 3-position of the phenyl ring likely contributes to enhanced lipophilicity and improved bioavailability. This is particularly important in the development of new therapeutic agents where pharmacokinetic profiles are critical to clinical efficacy.

Concurrently, the hydroxy group at the 4-position introduces polarity and hydrogen bonding capabilities, which can significantly influence interactions with biological targets. The combination of these two functional groups in a single molecule creates a balance between lipophilicity and hydrophilicity, making it an attractive candidate for further exploration in drug discovery.

Recent studies have highlighted the importance of 1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one in the development of novel pharmacophores. Research has demonstrated that compounds featuring both fluoro and hydroxy substituents often exhibit enhanced binding affinity to biological targets, including enzymes and receptors. This has led to increased interest in synthesizing derivatives of this compound for potential therapeutic applications.

In particular, the structural motif of 1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one has been explored in the context of inhibiting various enzymes involved in inflammatory pathways. Preliminary computational studies suggest that modifications to this core structure could lead to potent inhibitors with improved selectivity and reduced side effects. These findings are particularly relevant given the ongoing research into novel anti-inflammatory agents.

The synthesis of 1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one involves multi-step organic reactions that highlight its complexity as a chemical entity. The introduction of the fluoro group requires precise control over reaction conditions to ensure high yield and purity. Similarly, the incorporation of the hydroxy group necessitates careful consideration of functional group transformations to avoid unwanted side reactions.

Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the desired aromatic core efficiently. These techniques not only improve synthetic efficiency but also allow for greater flexibility in modifying the structure for further optimization. The use of modern spectroscopic techniques like NMR and mass spectrometry ensures accurate characterization of the compound at each stage of synthesis.

The pharmacological potential of 1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one has been further investigated through in vitro assays. Initial results indicate that this compound exhibits promising activity against several target enzymes relevant to human health. For instance, studies have shown that derivatives of this molecule may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways.

Moreover, the structural features of this compound make it a valuable scaffold for developing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By targeting specific kinases with high selectivity, compounds like 1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one could offer new therapeutic strategies for treating these conditions.

The development of novel drug candidates often involves iterative optimization processes based on structural modifications guided by biological activity data. Computational modeling techniques have been instrumental in predicting how changes to the core structure of 1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one will affect its interaction with biological targets. These models provide insights into binding affinities and potential side effects, enabling researchers to design more effective molecules.

In conclusion, compound with CAS No. 1536699-46-3 and its product name 1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one represent a promising area of research in pharmaceutical chemistry. The unique combination of structural features makes it an attractive candidate for further exploration in drug discovery efforts aimed at developing new therapeutic agents with improved efficacy and reduced side effects.

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